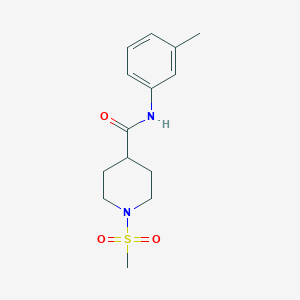

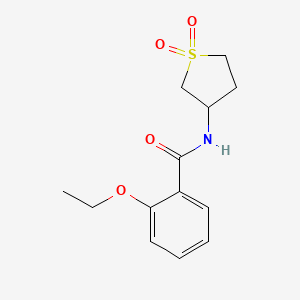

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide” is a compound that contains both isoxazole and thiazole moieties . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. They can be synthesized and modified to generate new molecules with potent antimicrobial activities . This compound could be explored for its potential use as a new antimicrobial agent, possibly targeting a range of bacterial and fungal pathogens.

Anticancer Activity

Thiazole compounds have been studied for their anticancer properties. Modifications at different positions on the thiazole-based compounds have led to the development of molecules with potent antitumor activities . Research into this compound could focus on its efficacy against specific cancer cell lines and its mechanism of action.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief and anti-inflammatory drugs . This compound’s effects on inflammatory markers and pain perception could be a significant area of study.

Antiviral and Antiretroviral Applications

Thiazoles have shown promise in the treatment of viral infections, including HIV/AIDS, due to their antiretroviral properties . Investigating this compound’s potential as an antiviral agent could lead to advancements in the treatment of these diseases.

Neuroprotective Properties

Some thiazole derivatives exhibit neuroprotective activities, which could be beneficial in treating neurodegenerative diseases . Research could be directed towards understanding how this compound interacts with neurological pathways and its potential therapeutic benefits.

Antidiabetic Potential

Thiazole derivatives have been associated with antidiabetic effects. Studies could explore how this compound affects glucose metabolism and insulin sensitivity, contributing to diabetes management .

Antioxidant Effects

Antioxidants play a crucial role in protecting the body from oxidative stress. Thiazole compounds have demonstrated antioxidant properties, which could be harnessed in the development of new antioxidant therapies .

Hepatoprotective Activity

Protecting the liver from damage is vital for overall health. Thiazole derivatives have shown hepatoprotective activities, suggesting that this compound could be studied for its ability to safeguard liver function .

Wirkmechanismus

Target of Action

Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different physiological effects .

Biochemical Pathways

Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways and systems involved .

Pharmacokinetics

The solubility of thiazole in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Thiazole-containing compounds have been found to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .

Eigenschaften

IUPAC Name |

5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-7-11(17-19-9)13(18)16-14-15-12(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXLSJMWOANBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)